

# A Comparative Analysis of NP-C86 and Metformin on Insulin Signaling Pathways

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **NP-C86**

Cat. No.: **B1574664**

[Get Quote](#)

For Immediate Release

This guide provides a detailed comparison of the novel small molecule **NP-C86** and the widely prescribed anti-diabetic drug metformin, focusing on their respective impacts on insulin signaling pathways. This document is intended for researchers, scientists, and professionals in drug development, offering a comprehensive overview of their mechanisms of action supported by experimental data.

## Executive Summary

Insulin resistance is a key pathological feature of type 2 diabetes and is implicated in various neurodegenerative diseases. While metformin has been a cornerstone of diabetes treatment for decades, emerging therapeutics like **NP-C86** present novel mechanisms for enhancing insulin sensitivity. Metformin acts through multiple pathways, including the activation of AMP-activated protein kinase (AMPK) and enhancement of insulin receptor (IR) and insulin receptor substrate (IRS) phosphorylation. In contrast, **NP-C86** operates upstream by stabilizing the long non-coding RNA (lncRNA) Growth Arrest-Specific 5 (GAS5), which in turn modulates insulin receptor expression and subsequent downstream signaling. This guide dissects these differing mechanisms, presenting a clear comparison of their molecular interactions and cellular outcomes.

## Comparative Data on NP-C86 and Metformin

| Feature                         | NP-C86                                                                                                                                                                                                                                                        | Metformin                                                                                                                                                                                                                                                                                                                                     |
|---------------------------------|---------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|-----------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| Primary Target                  | Long non-coding RNA (lncRNA) GAS5 <sup>[1][2][3][4][5]</sup>                                                                                                                                                                                                  | Primarily affects mitochondrial complex I, leading to AMPK activation <sup>[6][7]</sup>                                                                                                                                                                                                                                                       |
| Mechanism of Action             | Stabilizes GAS5 lncRNA by disrupting its interaction with the UPF1 RNA helicase, preventing its degradation. <sup>[2][3][4]</sup> This leads to increased GAS5 levels, which enhances insulin receptor (IR) expression and signaling. <sup>[2][3][4][8]</sup> | Inhibits mitochondrial respiratory chain complex I, increasing the cellular AMP/ATP ratio. <sup>[6][7]</sup> This activates AMPK, which in turn enhances insulin sensitivity. It also directly enhances insulin-stimulated tyrosine phosphorylation of the insulin receptor (IR) and insulin receptor substrate-1 (IRS-1). <sup>[9][10]</sup> |
| Effect on Insulin Receptor (IR) | Increases IR mRNA and protein levels. <sup>[2][3][4][8]</sup>                                                                                                                                                                                                 | Enhances insulin-stimulated IR tyrosine kinase activity and phosphorylation. <sup>[9][10]</sup>                                                                                                                                                                                                                                               |
| Downstream Signaling Impact     | Enhances overall insulin signaling and improves glucose uptake <i>in vitro</i> . <sup>[2][3][4]</sup> <i>In vivo</i> , it improves glucose tolerance and insulin sensitivity. <sup>[2][3][4][5]</sup>                                                         | Increases IRS-1 and IRS-2 activation, PI 3-kinase activity, and Akt activation. <sup>[9][10][11][12]</sup> This leads to the translocation of GLUT4 to the cell membrane, increasing glucose uptake. <sup>[6][11][12]</sup>                                                                                                                   |
| Inflammatory Pathway Modulation | Downregulates inflammatory pathways and reduces levels of inflammatory cytokines like IL-1 $\beta$ . <sup>[2][3]</sup>                                                                                                                                        | Effects on inflammation are also noted, though often considered secondary to its metabolic actions.                                                                                                                                                                                                                                           |
| Tissue-Specific Effects         | Demonstrated efficacy in neuronal cells, adipocytes, and <i>in vivo</i> in adipose, cardiac,                                                                                                                                                                  | Primarily acts on the liver to reduce hepatic glucose production, but also has significant effects in skeletal                                                                                                                                                                                                                                |

renal, and spleen tissues of mice.[1][2][3][8]

muscle and other peripheral tissues.[7][10]

## Signaling Pathways and Experimental Workflows

### NP-C86 Signaling Pathway

The mechanism of **NP-C86** involves the stabilization of the lncRNA GAS5. Under normal conditions, GAS5 is targeted for degradation by the nonsense-mediated decay (NMD) pathway through the binding of UPF1. **NP-C86** intervenes by disrupting this interaction, leading to an accumulation of GAS5. Increased levels of GAS5, in turn, promote the expression of the insulin receptor, thereby enhancing the cell's sensitivity to insulin and improving downstream signaling.



[Click to download full resolution via product page](#)

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Small molecule targeting long noncoding RNA GAS5 administered intranasally improves neuronal insulin signaling and decreases neuroinflammation in an aged mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. NPC86 Increases LncRNA Gas5 In Vivo to Improve Insulin Sensitivity and Metabolic Function in Diet-Induced Obese Diabetic Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. NPC86 Increases LncRNA Gas5 In Vivo to Improve Insulin Sensitivity and Metabolic Function in Diet-Induced Obese Diabetic Mouse Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Metformin and Insulin Resistance: A Review of the Underlying Mechanisms behind Changes in GLUT4-Mediated Glucose Transport - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Technology - Novel small molecule targeting lncRNA in neurodegenerative diseases and tauopathies [usf.technologypublisher.com]
- 9. Metformin enhances insulin signalling in insulin-dependent and -independent pathways in insulin resistant muscle cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. academic.oup.com [academic.oup.com]
- 12. Action of metformin on the insulin-signaling pathway and on glucose transport in human granulosa cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [A Comparative Analysis of NP-C86 and Metformin on Insulin Signaling Pathways]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1574664#np-c86-s-impact-on-insulin-signaling-vs-metformin>

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)